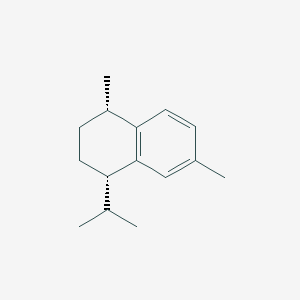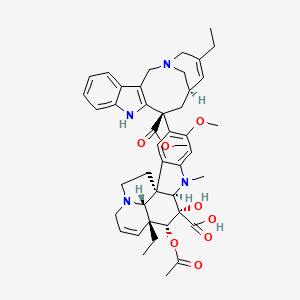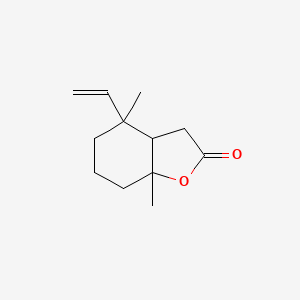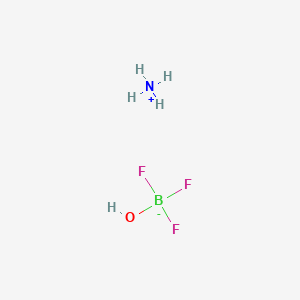
Dihydroergonovine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroergonovine, also known as ergonovine and sold under various brand names, is a medication used to cause contractions of the uterus to treat heavy vaginal bleeding after childbirth . It is a derivative of Ergonovine, an oxytocic, which stimulates contraction of uterine muscle .
Molecular Structure Analysis
The molecular structure of Dihydroergonovine can be analyzed using various techniques. For instance, structural formula editors and 3D model viewers can be used to visualize the molecule . Additionally, X-ray diffraction analysis and other spectroscopic methods can provide detailed structural information .Applications De Recherche Scientifique
Cluster Headache Prophylactic
Methylergonovine maleate, closely related to dihydroergonovine, has been cited for its effectiveness in treating vascular headaches. An uncontrolled pilot study involving 20 episodic cluster headache patients confirmed its efficacy and tolerability as an adjunct cluster headache prophylactic, with a significant reduction in headache frequency and intensity reported by a majority of the participants. This highlights its potential application in headache management beyond its traditional uses (Mueller, Gallagher, & Ciervo, 1997).
Migraine Treatment
Dihydroergotamine has been a staple in migraine treatment for over 40 years, demonstrating effectiveness in both acute attacks and prevention. Its role is particularly emphasized in cases where simple analgesics fail, marking its continued relevance in migraine therapy despite the advent of newer treatments (Scott, 1992).
Parkinson's Disease Therapy
The review of clinical studies on the use of dihydroergocriptine, an ergot derivative like dihydroergonovine, showcases its efficacy in treating Parkinson's disease signs and symptoms. This compound's unique activity profile suggests potential for fewer side effects and equivalent clinical efficacy compared to classical dopamine agonists, offering insights into ergot derivatives' therapeutic versatility (Albanese & Colosimo, 2003).
Obstetrics and Gynaecology
In obstetrics and gynaecology, ergot alkaloids like ergometrine and methylergometrine, derivatives of ergonovine, are recognized for their potent uterotonic effect. They play a critical role in managing the third stage of labour, indicating the continued importance of ergot alkaloids in medical practice despite their vasoconstrictive properties (de Groot et al., 1998).
Acute Migraine Management
Orally inhalable dihydroergotamine (iDHE) represents an innovative approach to migraine treatment, offering the benefits of DHE with fewer systemic effects. This development highlights the ongoing research into ergot derivatives to improve tolerability and patient acceptance in migraine management (Tepper, 2013).
Propriétés
Numéro CAS |
62841-02-5 |
|---|---|
Nom du produit |
Dihydroergonovine |
Formule moléculaire |
C₁₉H₂₅N₃O₂ |
Poids moléculaire |
327.42 |
Synonymes |
9,10-Dihydroergometrine; Dihydroergobasine; Dihydroergometrine; _x000B_(8β)-N-[(1S)-2-Hydroxy-1-methylethyl]-6-methylergoline-8-carboxamide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






